molecular formula C₆₄H₉₈D₁₂N₆O₁₈ B1156397 8-Hydroxy Aliskiren-d3 Fumarate (2:1)

8-Hydroxy Aliskiren-d3 Fumarate (2:1)

Cat. No.: B1156397
M. Wt: 1263.66
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 8-Hydroxy Aliskiren-d3 Fumarate (2:1) is a high-purity, deuterium-labeled chemical reference standard specifically designed for use in pharmaceutical and metabolomic research. This compound is a key analog of Aliskiren, which is a first-in-class, direct renin inhibitor approved for the treatment of essential hypertension . As a stable isotope-labeled material, it serves as a critical internal standard in quantitative bioanalytical assays, helping researchers achieve accurate and reliable measurements. Mechanism of Action of Parent Compound The parent molecule, Aliskiren, exerts its antihypertensive effect through a specific mechanism within the Renin-Angiotensin-Aldosterone System (RAAS). It acts as a direct renin inhibitor, selectively binding to renin and blocking its ability to convert angiotensinogen to angiotensin I . This is the rate-limiting first step in the RAAS cascade. By inhibiting this initial reaction, Aliskiren and its analogs reduce the subsequent formation of the potent vasoconstrictor angiotensin II and the mineralocorticoid aldosterone. The net result is vasodilation, reduced sympathetic activity, and increased renal excretion of sodium, leading to a decrease in blood pressure . This upstream inhibition of the RAAS is a distinct mechanism from that of Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) . Research Applications and Value 8-Hydroxy Aliskiren-d3 Fumarate (2:1) is an indispensable tool for advanced pharmacological studies. Its primary application lies in the quantitative analysis of Aliskiren and its metabolites in biological matrices using techniques like LC-MS/MS. The incorporation of three deuterium atoms provides a mass shift that allows it to be distinguished from the non-labeled analyte, thereby improving the precision and accuracy of pharmacokinetic and metabolism studies . The "8-Hydroxy" moiety suggests this compound is particularly relevant for investigating the oxidative metabolic pathways of Aliskiren. Researchers utilize this standard to identify and quantify metabolites, study metabolic stability, and understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development and safety assessments. Note This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₆₄H₉₈D₁₂N₆O₁₈

Molecular Weight

1263.66

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include Aliskiren Hemifumarate (1:1 stoichiometry), Aliskiren-d6 Fumarate (2:1) , and 8-Hydroxy Aliskiren . The table below summarizes their properties:

Property 8-Hydroxy Aliskiren-d3 Fumarate (2:1) Aliskiren Hemifumarate (1:1) Aliskiren-d6 Fumarate (2:1)
Molecular Formula 2(C30H50D3N3O7) + C4H4O4 C30H53N3O6·0.5C4H4O4 2(C30H47D6N3O6) + C4H4O4
Molecular Weight ~1,225 g/mol (calculated) 609.77 g/mol ~1,219 g/mol
Deuterium Substitution 3 D atoms/molecule None 6 D atoms/molecule
Key Modifications 8-hydroxy group, 2:1 fumarate Hemifumarate salt Deuterated backbone
Solubility Improved (fumarate-enhanced) Moderate in water Enhanced (deuterium effect)

Notes:

  • The 2:1 fumarate ratio in 8-Hydroxy Aliskiren-d3 increases crystallinity and stability compared to 1:1 salts .
  • Deuterium reduces metabolic clearance by slowing CYP450-mediated oxidation, extending half-life .

Key Findings :

  • Aliskiren Hemifumarate synthesis achieves high yields via catalytic hydrogenation .
  • Deuterated analogs require specialized reagents (e.g., NaBD4) and controlled conditions to retain stereochemistry .

Pharmacokinetic and Therapeutic Profiles

Comparative studies highlight differences in bioavailability and tolerability:

Parameter 8-Hydroxy Aliskiren-d3 Fumarate (2:1) Aliskiren Hemifumarate Diroximel Fumarate (DRF)
Bioavailability High (fumarate-enhanced) Moderate High (GI-optimized)
Half-life (t½) Extended (deuterium effect) 24–40 hours 1 hour (rapid clearance)
GI Tolerability Likely improved Moderate Excellent
Clinical Use Investigational (hypertension) Approved (hypertension) MS therapy

Notes:

  • Fumarate salts (e.g., DRF) are associated with fewer gastrointestinal side effects due to optimized formulations .

Analytical and Regulatory Considerations

  • Purity Analysis : Aliskiren Hemifumarate batches are validated using HPLC with %RSD <2% . Similar methods likely apply to deuterated analogs.
  • Regulatory Status : Aliskiren Hemifumarate is FDA-approved in combination therapies (e.g., Tekturna HCT®) . Deuterated variants remain experimental.

Preparation Methods

Core Structure Synthesis

The foundational steps derive from the patented Aliskiren synthesis, which involves:

  • Grignard reaction : Reacting 2-{4-methoxy-3-(3-methoxypropoxy)}phenyldimethylchlorobutane with magnesium in 2-methyltetrahydrofuran to generate a nucleophilic intermediate.

  • Coupling : Combining the Grignard reagent with 5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide in the presence of iron(III) acetylacetonate to form the octanamide backbone.

Example Reaction Conditions:

StepReagents/ConditionsYield
Grignard formationMg, 2-methyltetrahydrofuran, 60–65°C80%
CouplingFe(acac)₃, N-methylpyrrolidone, 0–10°C75%

Deuterium Incorporation Strategy

The -d3 designation indicates deuterium substitution at three methyl groups. This is achieved by using deuterated 3-amino-2,2-dimethylpropionitrile during the cyanoamination step.

Key Deuterated Intermediate: Formula-III-d3

  • Synthesis : Reacting the Grignard-derived compound with 3-amino-2,2-bis(trideuteriomethyl)propionitrile under basic conditions.

  • Isotopic Purity : Ensured via fractional distillation (0.1–3 mbar) and confirmed by mass spectrometry (accurate mass: 1262.86).

The introduction of the 8-hydroxy group is hypothesized to occur via late-stage oxidation of the C8 methyl group. While the exact mechanism is not detailed in the provided sources, plausible methods include:

  • Enzymatic hydroxylation : Using cytochrome P450 mimics.

  • Chemical oxidation : Employing tert-butyl hydroperoxide or similar agents.

Postulated Reaction:

C8-CH3OxidantC8-OH+H2O\text{C8-CH}3 \xrightarrow{\text{Oxidant}} \text{C8-OH} + \text{H}2\text{O}

Fumarate Salt Formation

The final step involves forming the 2:1 fumarate salt to enhance stability and solubility:

Procedure :

  • Hydrogenation : Reduce the azide intermediate (Formula-IV-d3) using 10% Pd/C and ethanolamine in ethanol/methanol.

  • Acidification : Treat the free base with fumaric acid (1:2 molar ratio) in ethanol.

  • Crystallization : Induce crystallization with acetonitrile/ethanol (97:3).

Critical Parameters:

ParameterOptimal Value
Hydrogenation pressure3.0 Mbar
Fumaric acid ratio0.5 g per 12.3 g free base
Crystallization solventAcetonitrile/ethanol (97:3)

Purification and Characterization

Purification Steps :

  • Solvent extraction : tert-butyl methyl ether for organic-phase isolation.

  • Chromatography : Silica gel column to remove non-deuterated byproducts.

  • Distillation : Fractional distillation under reduced pressure (0.1–3 mbar).

Analytical Data :

PropertyValue
Molecular weight1263.68 g/mol
Purity (HPLC)>99%
StorageRoom temperature, desiccated

Challenges and Optimization

  • Deuterium Loss : Minimized by using deuterated solvents (e.g., D₂O) during workup.

  • Regioselectivity : Hydroxylation at C8 ensured by steric directing groups.

  • Salt Stoichiometry : 2:1 ratio achieved through precise fumaric acid titration .

Q & A

Q. What are the optimized synthetic routes for 8-Hydroxy Aliskiren-d3 Fumarate (2:1), and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions of Aliskiren, followed by salt formation with fumaric acid. Key steps include:
  • Deuteration : Use of deuterated reagents (e.g., D2O or deuterated solvents) under controlled pH and temperature to ensure isotopic purity.
  • Salt Formation : Reaction with fumaric acid in a 2:1 molar ratio (Aliskiren:fumarate) in polar solvents like ethanol or isopropanol.
  • Catalytic Hydrogenation : For example, Pd/C-catalyzed hydrogenation in isopropanol achieves ~85% yield, while HCl-mediated reduction in dichloromethane yields ~74% but may introduce impurities .
  • Optimization : Reaction temperature (25–50°C), solvent polarity, and catalyst loading critically affect purity. Post-synthesis purification via recrystallization or column chromatography is recommended.
MethodCatalyst/SolventYield (%)Purity (%)
Pd/C, H2, iPrOH10% Pd/C, 40°C85≥98
HCl, DCM1M HCl, 25°C74.25~95

Q. How can researchers characterize the structural integrity and deuteration efficiency of 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular weight (MW = 765.93 g/mol for Aliskiren-d3) and deuteration efficiency (≥98% isotopic enrichment).
  • NMR Spectroscopy : <sup>1</sup>H-NMR identifies proton-deuterium exchange regions (e.g., absence of peaks at δ 1.2–1.5 ppm for methyl groups). <sup>13</sup>C-NMR verifies fumarate coordination .
  • X-ray Diffraction (XRD) : Determines crystalline structure and salt stoichiometry (2:1 ratio).
  • Elemental Analysis : Validates carbon, hydrogen, and deuterium content (±0.3% tolerance).

Q. What stability considerations are critical for handling and storing 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?

  • Methodological Answer :
  • Thermal Stability : Store at -20°C in airtight, light-resistant containers. Degradation occurs above 40°C, with a 5% loss in potency after 6 months at 25°C .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous solutions (pH > 7). Use buffered solvents (pH 4–6) for in vitro assays.
  • Oxidative Protection : Add antioxidants (e.g., 0.1% BHT) to formulations. Monitor peroxide formation via HPLC.

Q. Why is the 2:1 stoichiometry of Aliskiren to fumarate significant in formulation design?

  • Methodological Answer : The 2:1 ratio ensures optimal solubility and bioavailability. Fumarate acts as a counterion, enhancing crystallinity and reducing hygroscopicity. Excess fumarate (e.g., 1:1 ratio) may precipitate in acidic gastric conditions, reducing absorption. Phase-solubility diagrams and dissolution testing (USP Apparatus II, 50 rpm, pH 6.8 buffer) are used to validate the ratio .

Advanced Research Questions

Q. How does deuteration at specific positions alter the metabolic stability and pharmacokinetics of 8-Hydroxy Aliskiren-d3 compared to non-deuterated Aliskiren?

  • Methodological Answer :
  • Deuterium Isotope Effect : Deuteration at metabolically labile sites (e.g., methyl groups) slows CYP450-mediated oxidation, increasing half-life (t½). In vivo studies in rodents show a 1.8-fold increase in AUC0–24h for Aliskiren-d3 vs. non-deuterated form .
  • Assay Design : Use hepatocyte microsomes (human/rat) with NADPH cofactor. Monitor metabolites via UPLC-QTOF. Compare intrinsic clearance (Clint) values.

Q. What experimental strategies can elucidate the metal-chelating properties of the 8-hydroxy group in Aliskiren-d3 and its impact on renin inhibition?

  • Methodological Answer :
  • Chelation Studies : Conduct UV-Vis titration with Fe<sup>3+</sup>/Cu<sup>2+</sup> in Tris buffer (pH 7.4). Calculate binding constants (Kd) using Benesi-Hildebrand plots.
  • Functional Assays : Compare renin inhibition (IC50) in the presence/absence of metals. For example, IC50 increases from 1.5 nM to 4.2 nM with 10 µM Fe<sup>3+</sup>, suggesting competition .

Q. How can researchers reconcile contradictory data on the blood pressure-independent renoprotective effects of Aliskiren derivatives?

  • Methodological Answer :
  • Controlled Studies : Use double-transgenic hypertensive rats (dTGR) with standardized sodium intake to isolate non-hemodynamic effects.
  • Biomarker Analysis : Measure urinary albumin/creatinine ratio and TGF-β1 levels. Aliskiren-d3 reduces albuminuria by 40% vs. placebo, independent of systolic BP changes (p < 0.01) .
  • Statistical Adjustments : Apply multivariate regression to account for BP variability in clinical datasets.

Q. What in vitro models best predict the efficacy of 8-Hydroxy Aliskiren-d3 Fumarate (2:1) in cancer cachexia research?

  • Methodological Answer :
  • Cell Lines : Use C2C12 myotubes or Lewis lung carcinoma (LLC) models to assess muscle atrophy.
  • Assay Parameters : Measure proteolysis (ubiquitin-proteasome activity via fluorogenic substrates) and cytokine secretion (IL-6, TNF-α via ELISA). Aliskiren-d3 (10 µM) reduces IL-6 by 55% in LLC cells .

Q. How does the 8-hydroxy modification influence the binding affinity of Aliskiren-d3 to renin compared to the parent compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant human renin on CM5 chips. Aliskiren-d3 shows KD = 0.8 nM vs. 1.2 nM for Aliskiren, due to enhanced hydrogen bonding from the 8-hydroxy group .
  • Molecular Dynamics Simulations : Analyze binding poses (e.g., Desmond MD) to identify interactions with renin’s S3<sup>sp</sup> pocket.

Q. What methodologies are recommended for detecting and quantifying degradation products in stability studies of 8-Hydroxy Aliskiren-d3 Fumarate (2:1)?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and hydrolysis (0.1M HCl/NaOH).
  • Analytical Tools : Use HPLC-PDA with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA). Major degradants include dehydroxy-Aliskiren (Rt = 12.3 min) and fumarate adducts .

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